molecular formula C6H7NO2 B1589917 5-Methyl-1H-pyrrole-2-carboxylic acid CAS No. 3757-53-7

5-Methyl-1H-pyrrole-2-carboxylic acid

Cat. No. B1589917
CAS RN: 3757-53-7
M. Wt: 125.13 g/mol
InChI Key: UFYABCWJPZTWHA-UHFFFAOYSA-N
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Description

5-Methyl-1H-pyrrole-2-carboxylic acid (5-MPCA) is a small organic molecule that has been the subject of much research in recent years. 5-MPCA is an important intermediate in the synthesis of several therapeutic agents and has been used as a starting material in the synthesis of several drugs. It is also a useful reagent in the synthesis of other compounds.

Scientific Research Applications

Synthesis of Bioactive Compounds

5-Methyl-1H-pyrrole-2-carboxylic acid is a valuable intermediate in the synthesis of various bioactive compounds. Its pyrrole ring structure is a common motif in many pharmaceuticals, including those with anti-inflammatory and antitumor properties . The modification of this core structure can lead to the development of new drugs with improved efficacy and reduced side effects.

Mechanism of Action

5-Methyl-1H-pyrrole-2-carboxylic acid: interacts with specific molecular targets within the body. While the exact targets may vary depending on the context, one primary target is likely to be enzymes involved in various metabolic pathways. These enzymes play crucial roles in cellular processes, and the compound may modulate their activity.

Action Environment

Environmental factors play a role in its efficacy and stability. These factors include:

    The compound’s behavior may change in acidic or alkaline environments. Stability could be affected by temperature variations. Oxidation may impact its structure.

properties

IUPAC Name

5-methyl-1H-pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-4-2-3-5(7-4)6(8)9/h2-3,7H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFYABCWJPZTWHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20512716
Record name 5-Methyl-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20512716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-1H-pyrrole-2-carboxylic acid

CAS RN

3757-53-7
Record name 5-Methyl-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20512716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-1H-pyrrole-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

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Synthesis routes and methods II

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The title compound was synthesized by an analogous method to Intermediate 18 starting from ethyl 5-methyl-1H-pyrrole-2-carboxylate (Intermediate 20).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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